molecular formula C21H20FN3O3S B11446849 Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11446849
M. Wt: 413.5 g/mol
InChI Key: JOBGWLSZEFVKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other reagents that undergo condensation, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, and other electrophilic or nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being critical for optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-one based compounds: These compounds share the prop-2-en-1-one moiety and exhibit similar reactivity and applications.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability.

    Pyrido[2,3-d]pyrimidine analogs: These analogs have similar core structures and are studied for their diverse biological activities.

Uniqueness

Prop-2-en-1-yl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

prop-2-enyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20FN3O3S/c1-4-9-28-20(27)15-12(3)23-18-17(16(15)13-7-6-8-14(22)11-13)19(26)25-21(24-18)29-10-5-2/h4-8,11,16H,1-2,9-10H2,3H3,(H2,23,24,25,26)

InChI Key

JOBGWLSZEFVKFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=CC=C3)F)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.